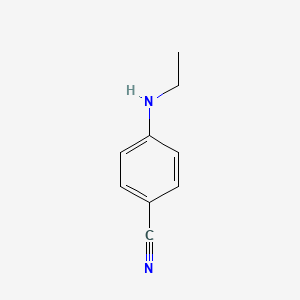

4-(Ethylamino)benzonitrile

Overview

Description

4-(Ethylamino)benzonitrile (4-EABCN) is an organic compound with the molecular formula of C7H7N3. It is a substituted benzonitrile, which is a type of organic compound that is derived from the aromatic hydrocarbon benzene. 4-EABCN is used in various scientific and industrial applications, including synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used in the chemical industry for the production of dyes, pigments, and other products.

Scientific Research Applications

- Summary of Application : This study focuses on the transient absorption (TA) spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN), a compound similar to 4-(Ethylamino)benzonitrile. DMABN is a well-known model compound for dual fluorescence .

- Methods of Application : The TA spectrum was calculated based on nonadiabatic molecular dynamics simulations . The study demonstrates that the second-order approximate coupled cluster singles and doubles (CC2) method can be used successfully to calculate the TA spectra of moderately large organic molecules .

- Results or Outcomes : The study resolved a long-standing controversy about the interpretation of the TA spectrum of DMABN in the visible range .

- Summary of Application : Benzonitrile, an aromatic organic compound similar to 4-(Ethylamino)benzonitrile, plays a critical role in scientific research .

- Methods of Application : Astronomers detected Benzonitrile in space in 2018 .

- Results or Outcomes : This marked the first time a specific aromatic molecule had been identified in the interstellar medium .

Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile

Benzonitrile Research

- Summary of Application : Benzonitrile, a compound similar to 4-(Ethylamino)benzonitrile, can be synthesized through several methods, including heating sodium benzenesulfonate with NaCN, adding benzenediazonium chloride to a hot aqueous solution of NaCN and CuSO4, oxidizing toluene in the presence of ammonia, dehydrating benzamide, and treating bromobenzene with CuCN or NaCN .

- Methods of Application : The synthesis methods mentioned involve various chemical reactions and procedures .

- Results or Outcomes : Despite these many synthetic methods, the only uses for benzonitrile are as a solvent or a precursor to benzoguanamine, a derivative of melamine .

- Summary of Application : Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

- Methods of Application : The specific methods of application would depend on the particular drug being synthesized .

- Results or Outcomes : The outcomes would also depend on the specific drug, but in general, the manipulation of the nitrile group allows for the creation of a wide range of biologically active compounds .

Synthesis of Benzonitrile

Benzonitrile in Pharmaceuticals

- Summary of Application : Benzonitrile finds its primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .

- Methods of Application : The specific methods of application would depend on the particular compound being synthesized .

- Results or Outcomes : The outcomes would also depend on the specific compound, but in general, the manipulation of the nitrile group allows for the creation of a wide range of biologically active compounds .

- Summary of Application : Benzonitrile plays a critical role in scientific research . For example, astronomers detected Benzonitrile in space in 2018 , marking the first time a specific aromatic molecule had been identified in the interstellar medium .

- Methods of Application : The specific methods of application would depend on the particular research being conducted .

- Results or Outcomes : The outcomes would also depend on the specific research, but in general, the detection of Benzonitrile in space has opened up new avenues for understanding the composition of the interstellar medium .

Benzonitrile in the Chemical Industry

Benzonitrile in Research

Safety And Hazards

The safety data sheet for a similar compound, “4-Aminobenzonitrile”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

4-(ethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEKOWFEFINMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632629 | |

| Record name | 4-(Ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylamino)benzonitrile | |

CAS RN |

4714-63-0 | |

| Record name | 4-(Ethylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)

![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)